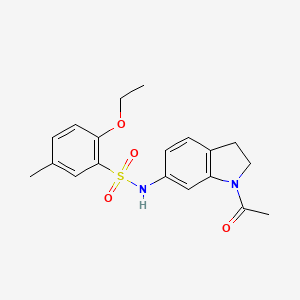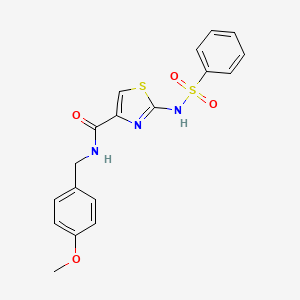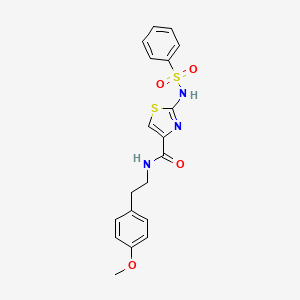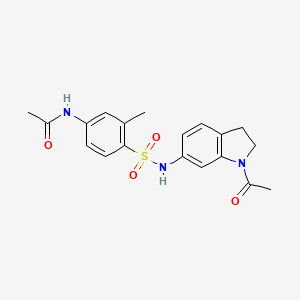
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide
Descripción general
Descripción
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide, also known as AI-10-49, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is not fully understood. However, it has been proposed that the compound may exert its anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis. N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has also been shown to reduce the levels of reactive oxygen species, which may contribute to its anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is its potent anti-cancer activity against different types of cancer cells. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is its relatively low solubility in water, which may pose a challenge for its formulation and delivery.
Direcciones Futuras
There are several future directions for the research on N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide may be studied in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, its potential use in the treatment of other diseases, such as neurodegenerative disorders, may be explored.
Conclusion
In conclusion, N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a novel compound that has shown promising results in various scientific research applications. Its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and potential use in the treatment of Alzheimer's disease make it a promising candidate for further preclinical and clinical studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been found to have potent anti-cancer activity against different types of cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12-10-16(20-13(2)23)6-7-19(12)27(25,26)21-17-5-4-15-8-9-22(14(3)24)18(15)11-17/h4-7,10-11,21H,8-9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVPRUNQKNRKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203414.png)


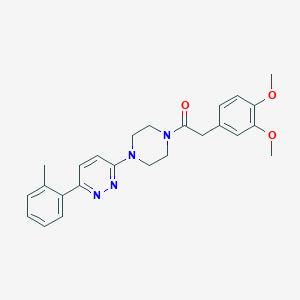
![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3203454.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203467.png)
![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)

![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)
